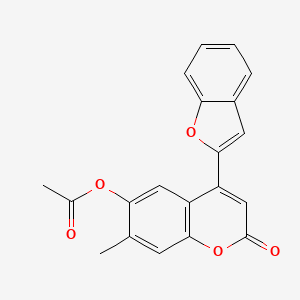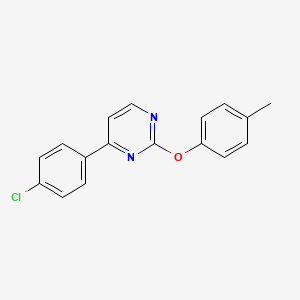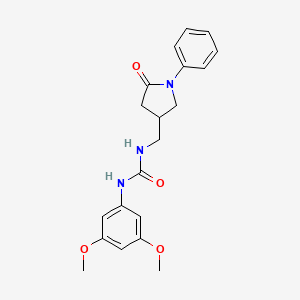![molecular formula C18H17NO2 B2836379 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline CAS No. 861206-46-4](/img/structure/B2836379.png)
3-[(3-Methoxybenzyl)oxy]-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(3-Methoxybenzyl)oxy]-2-methylquinoline” likely belongs to a class of organic compounds known as quinolines, which are aromatic compounds containing a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key . For example, the SMILES string for a similar compound, “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine”, isCOC1=CC=CC(COCC2CNCC2)=C1 . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form (solid, liquid, gas), and other characteristics. For instance, “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine” is a solid .Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
In the realm of catalysis and chemical synthesis, one study discusses an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process is mild, practical, selective, and yields high results, with the N-O bond acting as an internal oxidant. The study demonstrates the versatility of methoxybenzyl-substituted quinolines in synthesizing valuable tetrahydroisoquinolinone products by simply changing the substituent of the directing/oxidizing group (S. Rakshit, et al., 2011).
Material Science and Coordination Chemistry
In material science and coordination chemistry, research on Ni(II) complexes formed from quinazoline-type ligands (which share structural similarities with 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline) has been conducted. These complexes have been synthesized and characterized, showing potential in spectroscopic, electrochemical, thermal, and antimicrobial studies. The study reveals the diverse geometric features of these complexes and their potential applications in material science (Lan‐Qin Chai, et al., 2017).
Pharmaceutical and Biomedical Research
In pharmaceutical and biomedical research, the synthesis and evaluation of beta-adrenergic activity and platelet antiaggregatory activity of a positional isomer of trimetoquinol highlight the significance of methoxybenzyl substitutions. The study indicates both qualitative and quantitative differences in biological activity resulting from changes in the position of methoxy groups on the benzyl substituent, demonstrating the compound's potential in therapeutic applications (D. Miller, et al., 1980).
Corrosion Inhibition
A study on the corrosion inhibition of mild steel by Quinazoline Schiff base compounds in hydrochloric acid solution showcases the potential of methoxybenzyl-substituted quinolines in industrial applications. The research finds that these compounds act as effective corrosion inhibitors, emphasizing the importance of chemical structure in their inhibitory efficiency (Ghulamullah Khan, et al., 2017).
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Safety and Hazards
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-18(11-15-7-3-4-9-17(15)19-13)21-12-14-6-5-8-16(10-14)20-2/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNYZZYHBAOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2836301.png)

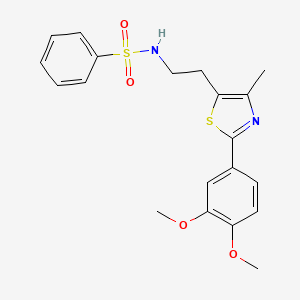
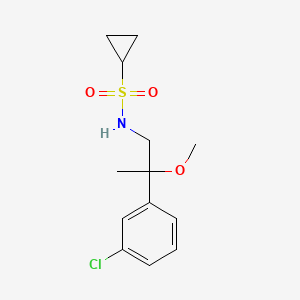
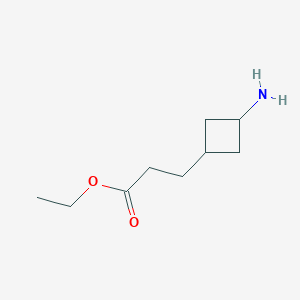
![Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2836312.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2836314.png)
